molecular formula C4H5BrN4O B1278095 4-bromo-1H-pyrazole-5-carbohydrazide CAS No. 56976-82-0

4-bromo-1H-pyrazole-5-carbohydrazide

Cat. No.: B1278095
CAS No.: 56976-82-0
M. Wt: 205.01 g/mol
InChI Key: NXJOKWGPTXRZCB-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-bromo-1H-pyrazole-5-carbohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with liver alcohol dehydrogenase, inhibiting its activity . This interaction is crucial as it affects the enzyme’s ability to catalyze the oxidation of alcohols. Additionally, this compound may interact with other proteins and biomolecules, potentially forming hydrogen bonds and other non-covalent interactions that influence its biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on liver alcohol dehydrogenase can lead to alterations in metabolic pathways involving alcohol metabolism . Furthermore, this compound may impact cell signaling pathways by interacting with key signaling molecules, thereby affecting gene expression and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting liver alcohol dehydrogenase . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit target enzymes . At higher doses, toxic or adverse effects may be observed, including potential damage to liver cells due to prolonged inhibition of liver alcohol dehydrogenase . Threshold effects are also noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to alcohol metabolism. By inhibiting liver alcohol dehydrogenase, it affects the conversion of alcohols to aldehydes and ketones . This inhibition can lead to changes in metabolic flux and metabolite levels, potentially impacting overall metabolic homeostasis . Additionally, this compound may interact with other enzymes and cofactors involved in related metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can influence its accumulation in specific cellular compartments, affecting its overall activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with liver alcohol dehydrogenase suggests localization within the cytoplasm where this enzyme is predominantly found . The compound’s localization can influence its inhibitory effects and overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-bromo-1H-pyrazole with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

4-bromo-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4O/c5-2-1-7-9-3(2)4(10)8-6/h1H,6H2,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJOKWGPTXRZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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